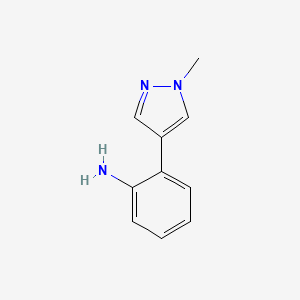

1-Methyl-4-(2-aminophenyl)-1H-pyrazole

货号 B2615748

CAS 编号:

87488-74-2

分子量: 173.219

InChI 键: BAWJMVDALQFGGT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-Methyl-4-(2-aminophenyl)-1H-pyrazole, also known as MAP or MAP-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In

科学研究应用

- Tris (pyrazolyl)methane (Tpm) Ligands : These ligands, including 2-(1-methylpyrazol-4-yl)aniline, have been widely used in coordination chemistry. Tpm ligands and their corresponding metal complexes play essential roles in catalysis, such as promoting reactions involving transition metals . For instance, TpmMn(CO)3 has been investigated as a potential chemotherapeutic agent for treating colon cancer .

- Activation of C-H Bonds : TpRh(CO)2 (where Tp = HB-Pz3*, Pz* = 3,5-dimethylpyrazolyl) is an example of a Tpm ligand complex that activates C-H bonds . Such reactivity is crucial in various catalytic processes.

- Chemotherapeutic Potential : The Tpm ligands, including 2-(1-methylpyrazol-4-yl)aniline, have been explored for their potential in cancer treatment. The compound TpmMn(CO)3, mentioned earlier, is an example of a Tpm-based complex with anticancer properties .

- Distinct Polymorphs : Single-crystal analysis revealed two distinct polymorphs of 2-(1-methylpyrazol-4-yl)aniline. These polymorphs exhibit different crystal structures and packing arrangements . The study of polymorphism is essential for understanding material properties and behavior.

- C–F Activation Strategy : The compound was synthesized using a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . This synthetic approach highlights the compound’s accessibility and potential for further functionalization.

- Platinum Complexes : Although not directly related to 2-(1-methylpyrazol-4-yl)aniline, the cyclometallated platinum(II) complex (2-[4-methylpyrazol-1-yl]phenyl)platinum(II) has been synthesized and characterized . Platinum complexes are relevant in medicinal chemistry and catalysis.

Catalysis and Coordination Chemistry

Biomedical Applications

Crystallography and Polymorphism

Synthetic Methodology

Other Potential Applications

属性

IUPAC Name |

2-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWJMVDALQFGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

By the procedure of Example 3, 25 g of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole prepared in Example 17 was reacted with 81.2 g of stannous chloride dihydrate in 200 ml concentrated HCl at reflux for 1 hour to yield, after similar work up, 18 g of the title compound as an oil.

[Compound]

Name

stannous chloride dihydrate

Quantity

81.2 g

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)

![3-[4-(azepane-1-sulfonyl)phenyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2615680.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)